N-tert-Butyl-1,1-dimethylallylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-methylbut-3-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-9(5,6)10-8(2,3)4/h7,10H,1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGXCSASZBCDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274540 | |
| Record name | N-tert-Butyl-1,1-dimethylallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40137-02-8 | |
| Record name | N-tert-Butyl-1,1-dimethylallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-Butyl-1,1-dimethylallylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance of Tertiary Allylamines in Organic Chemistry
Tertiary allylamines are a class of organic compounds that feature a nitrogen atom bonded to three carbon groups, one of which is an allyl group. These structures are significant and versatile building blocks in organic synthesis. researchgate.net They are prevalent motifs in a wide range of biologically active compounds and pharmaceuticals. nih.govacs.org For instance, the tertiary allylamine (B125299) functional group is considered a prerequisite for the antifungal activity of compounds related to Naftifine. nih.gov
The synthesis of tertiary allylamines, particularly complex ones, remains a considerable challenge in chemical synthesis. nih.gov Traditional methods for their preparation include the reductive amination of aldehydes or ketones and nucleophilic substitution reactions. nih.gov However, modern synthetic chemistry has seen the development of numerous advanced catalytic systems to construct these molecules with greater efficiency and selectivity. organic-chemistry.org These include methods such as:
Palladium-catalyzed allylic C-H amination. nih.govorganic-chemistry.org
Molybdenum-catalyzed regioselective allylic amination. organic-chemistry.org
Rhodium-catalyzed allylic amination. organic-chemistry.org
Copper-catalyzed hydroamination of allenes. organic-chemistry.org
These catalytic approaches are crucial for overcoming challenges such as controlling regioselectivity and stereoselectivity in the formation of the C-N bond. organic-chemistry.org The development of efficient catalytic systems for the hydroaminoalkylation of alkynes and alkenes is also an active area of research to produce allylic and tertiary amines. researchgate.net
Unique Structural Attributes of N Tert Butyl 1,1 Dimethylallylamine: Steric and Electronic Considerations
The chemical behavior of N-tert-Butyl-1,1-dimethylallylamine is largely dictated by its unique structural arrangement, which imparts distinct steric and electronic properties.
Steric Considerations: The most prominent feature of this molecule is the significant steric bulk surrounding the nitrogen atom. This is a result of two bulky groups:
A tert-butyl group (-C(CH₃)₃) directly attached to the nitrogen.
A 1,1-dimethylallyl group (-C(CH₃)₂CH=CH₂), also known as a reverse prenyl group, where the nitrogen is bonded to a quaternary carbon.
Steric effects, which arise from the spatial arrangement of atoms, are a central theme in determining the stability and reactivity of molecules. nih.gov In this compound, the congestion created by these large alkyl groups physically hinders the approach of other molecules or reagents to the nitrogen's lone pair of electrons and the adjacent allylic double bond. This steric hindrance can significantly influence its reactivity, potentially slowing down or preventing reactions that would otherwise occur with less hindered amines. The incorporation of a tert-butyl group is a common strategy in medicinal chemistry, though it can modulate properties such as lipophilicity. researchgate.net
Electronic Considerations: The electronic properties of the molecule are primarily related to the nitrogen atom and the adjacent π-system of the double bond.
Nitrogen Nucleophilicity: The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a potential nucleophile. However, the electron-donating nature of the three attached alkyl groups (the tert-butyl and the 1,1-dimethylallyl) increases the electron density on the nitrogen, which would typically enhance its nucleophilicity.
Steric vs. Electronic Effects: There is often a counterbalance between steric and electronic effects in determining chemical properties. nih.govnih.gov While the electronic effect of the alkyl groups makes the nitrogen electron-rich, the severe steric hindrance around it makes it difficult for this nucleophilicity to be expressed in a chemical reaction. Basic amine nucleophiles can bind to and inhibit metal catalysts, a significant challenge in catalysis. nih.gov The steric bulk in this compound may modulate this interaction. The final reactivity is a result of the interplay between these competing factors. nih.gov
Overview of Key Research Areas and Challenges
Direct Synthetic Routes and Reaction Conditions
Direct methods for the synthesis of this compound aim to form the crucial carbon-nitrogen bond in a single, efficient step. These routes are often favored for their simplicity and potential for high atom economy.
The direct amination of a substituted propene precursor, specifically a derivative of 2-methyl-3-butene, is a primary strategy for synthesizing the target compound. This typically involves the nucleophilic substitution reaction of tert-butylamine (B42293) with a substrate containing the 1,1-dimethylallyl group.
A common approach involves the reaction of tert-butylamine with a 1,1-dimethylallyl halide, such as 3-chloro-3-methyl-1-butene (B3368806). The reaction proceeds via a nucleophilic substitution mechanism. Given the tertiary nature of the allylic carbon, the reaction likely involves an S_N1-type pathway, proceeding through a resonance-stabilized allylic carbocation. This intermediate can, in principle, be attacked by the amine at either the tertiary (C3) or the primary (C1) carbon. However, the attack at the more substituted carbon is generally favored, leading to the desired product.
Reaction Conditions:
Solvent: Polar aprotic solvents like acetonitrile (B52724) or polar protic solvents like ethanol (B145695) can be used.
Temperature: The reaction may be carried out at room temperature or with moderate heating to increase the reaction rate.
Base: A non-nucleophilic base is often added to scavenge the hydrogen halide (e.g., HCl) formed during the reaction, driving the equilibrium towards the product.
An alternative is the use of transition metal catalysts, such as palladium or iridium complexes, to facilitate the allylic amination. These reactions often offer higher selectivity and can proceed under milder conditions.
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds and a nitrogen source. masterorganicchemistry.comorganic-chemistry.org The process typically involves two steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. youtube.com
For the synthesis of this compound, a direct one-pot reductive amination would require the reaction of tert-butylamine with 3-methyl-1-buten-3-one. However, the direct application of classical reductive amination is challenging for creating a C-N bond at a tertiary carbon center. The ketone or aldehyde precursors required are often unstable or inaccessible.
Advanced reductive amination methods can overcome some of these limitations. For instance, a nickel-catalyzed three-component reductive coupling of iminium ions (formed in situ from an amine and an aldehyde), organic electrophiles, and a reducing agent can forge C-N bonds at sterically demanding centers. ucla.edu A potential adaptation for the synthesis of an analog could involve reacting a secondary amine with a benzaldehyde (B42025) and an organozinc reagent in the presence of a nickel catalyst. ucla.edu
Common reducing agents used in reductive amination include:
Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) ucla.edu
Catalytic hydrogenation (H₂/Pd/C) youtube.com
Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine (iminium ion) in the presence of the starting carbonyl compound. youtube.com
Multi-step syntheses offer greater flexibility and control, particularly for complex molecules or when developing a family of related analogs.
Convergent Synthesis: A convergent approach involves preparing key fragments of the molecule separately before combining them in a final step. For this compound, a plausible convergent synthesis is:
Fragment 1 (1,1-dimethylallyl precursor): Synthesis of 3-methyl-1-buten-3-ol. This can be achieved via a Grignard reaction between methyl vinyl ketone and methylmagnesium bromide.
Fragment 2 (Amine source): Use of commercially available tert-butylamine.
Coupling: The tertiary alcohol from fragment 1 can be converted to a good leaving group (e.g., a chloride or tosylate) and then reacted with tert-butylamine. Alternatively, the Ritter reaction provides a more direct coupling method, where the alcohol is reacted with tert-butyl nitrile in the presence of a strong acid to form the amide, which is then hydrolyzed to the target amine.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently modified to produce a library of analogs. For instance, the intermediate 3-chloro-3-methyl-1-butene could be reacted with a variety of primary and secondary amines to generate a range of N-substituted 1,1-dimethylallylamine analogs. This approach is highly efficient for exploring structure-activity relationships in medicinal chemistry.
Precursor Chemistry and Starting Material Utilization
| Precursor Compound | CAS Number | Role in Synthesis |
| tert-Butylamine | 75-64-9 | Primary amine source in direct amination or reductive amination. orgsyn.org |
| 3-Chloro-3-methyl-1-butene | 5169-21-1 | Allylic halide precursor for nucleophilic substitution. |
| Methyl vinyl ketone | 78-94-4 | Starting material for the synthesis of the 1,1-dimethylallyl backbone. |
| Methylmagnesium bromide | 75-16-1 | Grignard reagent for addition to methyl vinyl ketone. |
| tert-Butyl nitrile | 630-18-2 | Nitrogen source in the Ritter reaction. |
The synthesis of tert-butylamine itself can be accomplished via several methods, including the direct hydrolysis of tert-butylurea. orgsyn.org The strategic selection of these precursors dictates the subsequent reaction pathways and conditions.
Optimization of Synthetic Pathways for Yield, Purity, and Atom Economy
Optimizing a synthetic route involves maximizing the yield and purity of the desired product while minimizing waste, a concept encapsulated by the principle of atom economy. primescholars.com Atom economy calculates the proportion of reactant atoms that are incorporated into the final product. scranton.edu
Atom Economy (% AE) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Comparison of Synthetic Routes:
| Synthetic Route | Key Reactants | Key Byproducts | Theoretical Atom Economy | Optimization Notes |
| Direct Amination (via Halide) | 3-Chloro-3-methyl-1-butene + tert-Butylamine + Base (e.g., Triethylamine) | Triethylammonium chloride | < 50% | Yield can be optimized by careful selection of solvent and temperature to manage side reactions like elimination. Purity is enhanced by efficient removal of the salt byproduct. |
| Ritter Reaction Route | 3-Methyl-1-buten-3-ol + tert-Butyl nitrile + H₂O (hydrolysis) | Acetic acid (from nitrile hydrolysis) | ~65% (for the overall transformation) | This route avoids the use of a halide and has a better atom economy. Optimization involves finding the right acid catalyst and controlling the hydrolysis step to prevent degradation. |
| Addition Reactions | An ideal, though often hypothetical, direct addition of tert-butylamine across an allene (B1206475) would be 100% atom economical. rsc.org | None | 100% | Addition reactions are inherently atom-efficient. Research into catalytic methods to achieve such transformations is a key area of green chemistry. rsc.org |
High percentage yields are often the primary goal for chemists, but a high yield does not necessarily mean the reaction is efficient in terms of waste generation. rsc.org The Wittig reaction, for example, can have excellent yields but suffers from very poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. rsc.org Therefore, optimizing for atom economy by choosing addition or rearrangement reactions over substitution or elimination reactions is a central tenet of green chemistry. primescholars.comscranton.edu
Stereochemical Control and Regioselectivity in Synthesis
Regioselectivity: In the synthesis of this compound, regioselectivity is a critical consideration. During the amination of an allylic substrate like 3-chloro-3-methyl-1-butene, the nucleophilic amine can potentially attack two positions of the allylic carbocation intermediate. The desired outcome is the exclusive or predominant formation of the product resulting from attack at the tertiary carbon (C3). The reaction conditions, including the nature of the solvent and catalyst, can be tuned to favor the desired regioisomer.
Stereochemical Control: The target molecule, this compound, is achiral as the carbon atom bearing the amine and the two methyl groups is not a stereocenter. However, the synthesis of its analogs may require precise control of stereochemistry.
If one of the methyl groups on the allylic carbon is replaced by a different substituent, this carbon becomes a chiral center. Creating such analogs with high enantiomeric purity would require an asymmetric synthesis. For example, the chiral ligand-controlled conjugate addition of a protected amine to an α,β-unsaturated ester can produce β-amino esters with high enantioselectivity. rsc.org The allyl group on the nitrogen can subsequently be removed to yield a primary amine. rsc.org This illustrates a powerful strategy for controlling stereochemistry in the synthesis of chiral amine analogs.
Furthermore, the deprotection of a tert-butyl group from a polyacrylamide derivative has been shown to proceed with the retention of the main-chain stereochemical configuration. nii.ac.jp This suggests that transformations involving the tert-butylamino group can be designed to occur without disturbing existing stereocenters in the molecule.
Comparative Analysis of Synthetic Strategies for Sterically Hindered Allylamines
The synthesis of sterically hindered allylamines, such as this compound, presents unique challenges due to the steric bulk surrounding the nitrogen atom. This steric hindrance can significantly impede the reactivity of the amine nucleophile and the accessibility of the reaction center. Consequently, the selection of an appropriate synthetic strategy is paramount to achieving good yields and purity. This section provides a comparative analysis of key synthetic methodologies for the preparation of this compound and its analogs, focusing on reductive amination, the Ritter reaction, and direct allylic amination.
Reductive Amination
Direct reductive amination is a widely employed and versatile one-pot method for the synthesis of amines from carbonyl compounds. nih.gov For sterically demanding tertiary amines, this method involves the reaction of a ketone with a primary or secondary amine, followed by reduction of the in situ formed iminium ion intermediate. nih.govnih.gov
In the context of synthesizing this compound, this would involve the reaction of 3-methyl-3-buten-2-one (B1203178) with tert-butylamine. The success of this reaction is highly dependent on the choice of reducing agent and catalyst to overcome the steric hindrance.
Key features of reductive amination for this purpose include:
Mild Conditions: The reaction can often be carried out under mild conditions, which helps to preserve sensitive functional groups. nih.gov
Atom Economy: This method is generally atom-economical, converting the carbonyl and amine directly to the desired product. nih.gov
Catalyst Systems: Various catalyst systems have been developed to facilitate the synthesis of hindered amines. For instance, Rhodium (Rh) and Ruthenium (Ru) catalysts with carbon monoxide as a deoxygenating agent have been shown to be effective. nih.govconsensus.app Another effective system employs trichlorosilane (B8805176) as a reducing agent with tetramethylethylenediamine (TMEDA) as a Lewis base activator. nih.gov
A comparative overview of different catalytic systems for reductive amination is presented in the table below.
| Catalyst System | Substrates | Key Advantages | Potential Limitations |
| Rh/Ru with CO | Ketones, Primary/Secondary Amines | Atom-economical, effective for hindered amines. nih.gov | Use of toxic carbon monoxide gas. |
| Trichlorosilane/TMEDA | Ketones, Secondary Aryl Amines | Metal-free, mild conditions, good yields for bulky amines. nih.gov | May require longer reaction times (e.g., 36 hours). nih.gov |
The Ritter Reaction
The Ritter reaction offers an alternative pathway to sterically hindered amines by first forming an N-alkyl amide, which is subsequently hydrolyzed. wikipedia.org This reaction involves the electrophilic addition of a carbenium ion to a nitrile. wikipedia.orgorganic-chemistry.org The carbenium ion can be generated from a tertiary alcohol or an alkene in the presence of a strong acid. wikipedia.orgopenochem.org
For the synthesis of a precursor to this compound, one could envision reacting 2-methyl-3-buten-2-ol (B93329) with a suitable nitrile in the presence of a strong acid to form the corresponding N-substituted amide. Subsequent hydrolysis would yield the target amine.
Key aspects of the Ritter reaction include:
Formation of Hindered Amides: It is particularly useful for the synthesis of amides with tertiary alkyl groups attached to the nitrogen. wikipedia.org
Strong Acid Requirement: The reaction typically necessitates the use of strong acids like sulfuric acid, which can limit its applicability with acid-sensitive substrates. wikipedia.org
A modified Ritter reaction has been reported for the efficient conversion of nitriles to N-tert-butyl amides. organic-chemistry.org The following table summarizes the general steps and conditions.
| Step | Reaction | Reagents and Conditions | Key Features |
| 1. Amide Formation | Nitrile + Tertiary Alcohol/Alkene | Strong acid (e.g., H₂SO₄) | Forms a stable N-tert-alkyl amide intermediate. wikipedia.orgorganic-chemistry.org |
| 2. Hydrolysis | N-tert-alkyl amide | Acid or base catalysis | Cleaves the amide to yield the primary amine. |
Direct Allylic Amination
Direct allylic amination involves the substitution of a leaving group on an allylic substrate with an amine. This method is highly attractive for the synthesis of allylamines due to its directness. However, steric hindrance in both the amine and the allylic substrate can pose significant challenges.
Palladium-catalyzed allylic amination is a powerful tool, and phosphinoamide-scaffolded heterobimetallic palladium-titanium complexes have been shown to be highly effective for the amination of allylic chlorides with hindered secondary amine nucleophiles. organic-chemistry.org This suggests that similar catalytic systems could be adapted for the reaction of a suitable allylic substrate with tert-butylamine.
Another approach involves the dehydrative allylation of an allyl alcohol with an amine using a solid catalyst like MoO₃/TiO₂. organic-chemistry.org This method avoids the need for pre-functionalization of the alcohol to a halide.
The table below compares different approaches to direct allylic amination.
| Method | Catalyst/Reagents | Substrates | Advantages | Disadvantages |
| Palladium-Catalyzed Amination | Pd/Phosphinoamide-Ti complexes | Allylic chlorides, Hindered secondary amines | High yields, effective for bulky amines. organic-chemistry.org | Requires synthesis of specialized ligands. |
| Dehydrative Allylation | MoO₃/TiO₂ | Allyl alcohols, Amines | Uses a reusable solid catalyst, avoids halide intermediates. organic-chemistry.org | May require higher temperatures. |
Electrophilic and Nucleophilic Reactions of the Allylic Moiety
The carbon-carbon double bond within the allylic portion of this compound provides a site for reactivity, although it is often overshadowed by the more nucleophilic tertiary amine. The steric bulk imposed by the neighboring tert-butyl and dimethyl groups can influence the accessibility of this double bond to electrophiles. While direct electrophilic attack on the double bond is possible, reactions often initiate at the nitrogen atom due to its greater nucleophilicity.
Conversely, the allylic protons can be abstracted by strong bases, creating a carbanionic species. This nucleophilic center can then engage in reactions such as alkylation, enabling the formation of new carbon-carbon bonds. The specific outcome of such reactions is dictated by the steric hindrance around the allylic position and the nature of the electrophilic partner.
Reactions Involving the Tertiary Amine Functional Group
The lone pair of electrons on the nitrogen atom is central to the reactivity of this compound, making it a potent nucleophile and a base.
The reaction of this compound with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-documented process. This reaction proceeds through the initial nucleophilic addition of the tertiary amine to the alkyne, which generates a zwitterionic intermediate. This transient species is highly reactive and serves as a pivot point for subsequent intramolecular transformations.
In line with the typical behavior of tertiary amines, this compound undergoes alkylation reactions with alkyl halides. This process, known as the Menshutkin reaction, results in the formation of quaternary ammonium (B1175870) salts. The reaction involves the nucleophilic displacement of the halide by the amine's nitrogen atom. The efficiency of this S_N2 reaction is dependent on factors such as the structure of the alkyl halide and the polarity of the reaction medium. The resulting quaternary ammonium salts exhibit distinct properties from the parent amine, including enhanced solubility in water.
Intramolecular Rearrangements and Cyclizations
The proximate arrangement of the amine and allyl functionalities within this compound facilitates a series of intriguing intramolecular rearrangements and cyclization events, particularly following its reaction with electrophilic agents.
As mentioned, the interaction between this compound and DMAD leads to the formation of a zwitterionic intermediate. This species is not typically isolated but undergoes rapid subsequent reactions. One prominent pathway involves an intramolecular proton transfer, which gives rise to a new, more stable ylide. This ylide can then be trapped by another equivalent of the alkyne, leading to the formation of more complex molecular architectures. The specific products formed are sensitive to the reaction conditions, including solvent and reactant stoichiometry.
A key mechanistic pathway available to the initially formed zwitterionic intermediate is a-sigmatropic rearrangement. This concerted pericyclic reaction involves the migration of the allyl group from the ammonium nitrogen to the adjacent carbanionic center. This process proceeds through a five-membered cyclic transition state and results in the formation of a new carbon-carbon bond. The driving force for this rearrangement is the formation of a thermodynamically more stable product. This type of rearrangement is a powerful method in organic synthesis for the stereocontrolled formation of complex molecules.
Interactive Data Table of Reactions
| Reactant 1 | Reactant 2 | Key Intermediate/Process | Product Type |
| This compound | Dimethyl acetylenedicarboxylate | Zwitterionic intermediate | Functionalized enamines |
| This compound | Alkyl Halide | SN2 reaction | Quaternary ammonium salt |
| Zwitterionic Intermediate (intramolecular) | - | -Sigmatropic Rearrangement | Rearranged enamine |
Aza-Cope Rearrangements
The aza-Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement involving a 1-aza-1,5-diene system. In the case of this compound, a thermal or catalytic activation could potentially induce a wikipedia.orgwikipedia.org-sigmatropic shift. The core of this rearrangement involves the reorganization of six pi-electrons through a cyclic transition state, leading to the formation of a new carbon-carbon bond and the migration of a carbon-nitrogen double bond.
While specific experimental data on the aza-Cope rearrangement of this compound is not extensively documented in publicly available literature, the general mechanism can be postulated. The rearrangement would proceed through a six-membered, chair-like transition state to minimize steric interactions. The reaction is generally reversible, and the position of the equilibrium is dictated by the relative thermodynamic stabilities of the reactant and the product.
Table 1: General Features of Aza-Cope Rearrangements
| Feature | Description |
| Reaction Type | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement |
| Reactant Substrate | 1-Aza-1,5-diene |
| Key Transformation | Reorganization of 6 π-electrons |
| Transition State | Typically a six-membered chair-like structure |
| Driving Force | Often coupled with a subsequent irreversible reaction (e.g., Mannich cyclization) |
Influence of Steric Hindrance (tert-Butyl and Gem-Dimethyl Groups) on Reaction Pathways and Selectivity
The structure of this compound is characterized by significant steric bulk around the nitrogen atom and the quaternary carbon. The presence of both a tert-butyl group on the nitrogen and gem-dimethyl groups on the allylic carbon atom profoundly influences its reactivity and the selectivity of potential reaction pathways.
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its presence on the nitrogen atom can be expected to:
Hinder the approach of reagents: This steric shield would decrease the rate of reactions requiring nucleophilic attack on the nitrogen or electrophilic attack on adjacent positions.
Influence conformational preferences: The bulky tert-butyl group will dominate the conformational landscape of the molecule, favoring conformations that minimize steric strain. In a potential aza-Cope rearrangement, this would strongly influence the geometry of the transition state.
Affect the stability of intermediates: Any intermediates formed during a reaction, such as an iminium ion, would have their stability impacted by the steric environment created by the tert-butyl group.
Similarly, the gem-dimethyl group on the allylic carbon also contributes significantly to steric congestion. This substitution pattern is known to influence reaction rates and equilibria, an observation often referred to as the Thorpe-Ingold effect or gem-disubstituent effect. ucla.edu The primary effects of the gem-dimethyl group include:
Favoring cyclization: The gem-dimethyl group can favor the formation of cyclic transition states by restricting the rotational freedom of the acyclic precursor, thereby reducing the entropic barrier to cyclization.
Altering bond angles: The steric repulsion between the methyl groups can lead to a compression of the internal bond angle, bringing the reacting ends of the molecule closer together.
In the context of an aza-Cope rearrangement of this compound, the combined steric hindrance of the tert-butyl and gem-dimethyl groups would be a dominant factor. While the gem-dimethyl group might favor the adoption of a cyclic transition state, the bulky tert-butyl group would likely destabilize this transition state due to severe steric clashes. This interplay would create a high activation barrier for the rearrangement.
Table 2: Influence of Steric Groups on Reactivity
| Steric Group | Location | Expected Influence on Reactivity |
| tert-Butyl | On Nitrogen Atom | Hinders reagent approach, dictates conformational preferences, affects intermediate stability. |
| Gem-Dimethyl | On Allylic Carbon | Favors cyclic transition states (Thorpe-Ingold effect), alters bond angles. |
Computational Chemistry and Mechanistic Elucidation for Reaction Pathways
Due to the challenges in studying the reactivity of highly sterically hindered molecules like this compound experimentally, computational chemistry serves as a powerful tool for mechanistic elucidation. e-bookshelf.de Density Functional Theory (DFT) calculations are particularly well-suited for investigating the potential energy surfaces of pericyclic reactions.
For the aza-Cope rearrangement of this compound, computational studies could provide critical insights into:
Activation Energies: By calculating the energies of the ground state reactant and the transition state, the activation energy for the rearrangement can be determined. This would provide a quantitative measure of the kinetic feasibility of the reaction. The high steric hindrance would be expected to lead to a high calculated activation barrier.
Thermodynamic Stabilities: The relative energies of the reactant and the rearranged product can be calculated to determine the thermodynamics of the reaction. This would indicate whether the rearrangement is favored at equilibrium.
Influence of Steric Effects: Computational models can be used to systematically probe the influence of the tert-butyl and gem-dimethyl groups. By comparing the calculated activation energies for the rearrangement of this compound with less sterically hindered analogs, the energetic cost of the steric hindrance can be quantified.
Theoretical studies on related wikipedia.orgwikipedia.org-sigmatropic rearrangements have shown that bulky substituents on the nitrogen atom can significantly increase the activation barrier. acs.org For this compound, it is highly probable that computational analysis would confirm that the steric clash between the tert-butyl group and the gem-dimethyl groups in the transition state is the primary factor inhibiting the aza-Cope rearrangement.
Table 3: Application of Computational Chemistry
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Transition state structures, activation energies, thermodynamic stabilities. | Elucidation of the aza-Cope rearrangement pathway and quantification of steric effects. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize bonding changes. | Detailed understanding of bond formation and cleavage in the transition state. |
| Natural Bond Orbital (NBO) Analysis | Investigation of orbital interactions. | Insight into the electronic factors governing the rearrangement. |
Applications of N Tert Butyl 1,1 Dimethylallylamine in Advanced Materials and Chemical Synthesis
Role as a Key Intermediate and Building Block in Complex Organic Molecule Synthesis
The combination of a nucleophilic amine and a reactive allyl group in N-tert-Butyl-1,1-dimethylallylamine suggests its utility as a versatile building block in the synthesis of complex organic molecules, particularly those containing nitrogen.
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.govnd.edu The structural elements of this compound make it a plausible precursor for the synthesis of various heterocyclic systems. For instance, the allyl group can participate in cyclization reactions. While specific examples utilizing this compound are not prominent in the literature, the synthesis of N-protected heterocycles like aziridines, pyrrolidines, and piperidines often involves intramolecular cyclization of amino-haloalkanes, a strategy that could be adapted. researchgate.net The tert-butyl group can serve as a sterically demanding protecting group, influencing the stereoselectivity of reactions.
The synthesis of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids highlights the successful coupling of the hindered amine, tert-butylamine (B42293), with various molecular structures. nih.gov This suggests that the amine functionality in this compound is accessible for synthetic transformations.
The distinct steric and electronic properties imparted by the tert-butyl and dimethylallyl groups can be exploited to construct molecules with specific three-dimensional architectures. The tert-butyl group, a common motif in medicinal chemistry, can modulate properties such as lipophilicity and metabolic stability. researchgate.net In the synthesis of chiral ligands, for example, N-(tert-butyl)-N-methylanilines exhibit axial chirality due to hindered rotation around the C(aryl)-N(amine) bond, which has been applied in asymmetric catalysis. researchgate.net While this compound is not aromatic, the principle of using sterically demanding groups to create unique and stable molecular conformations is applicable.
Functionalization of Surfaces via Plasma Polymerization and Coating Methodologies
The presence of a polymerizable allyl group makes this compound a candidate monomer for plasma polymerization, a technique used to create thin, functional coatings on various substrates. utwente.nl
Plasma polymerization of amine-containing monomers is a well-established method for introducing primary, secondary, or tertiary amine groups onto surfaces. researchgate.netnih.gov These amine-rich surfaces are valuable for a wide range of biomedical and industrial applications, including the immobilization of biomolecules, enhancement of cell adhesion, and fabrication of biosensors. researchgate.netnih.gov
While studies on the plasma polymerization of this compound are not available, research on analogous monomers like allylamine (B125299) provides significant insights. researchgate.net During plasma polymerization, the monomer is fragmented and reorganized, leading to a highly cross-linked and amorphous polymer film. researchgate.net The resulting coating would be expected to contain a significant density of amine functionalities derived from the precursor. The bulky tert-butyl and dimethyl groups would likely influence the polymer structure and surface morphology.
Table 1: Comparison of Monomers Used in Plasma Polymerization for Amine-Rich Coatings
| Monomer | Resulting Functional Groups | Key Features of Coatings | Reference |
| Allylamine | Primary amines, imines, nitriles | High density of primary amines, hydrophilic | researchgate.net |
| Cyclopropylamine | High concentration of primary amines | Good stability in aqueous environments | researchgate.net |
| N-isopropylacrylamide | Amide groups | Thermoresponsive properties | nih.gov |
| This compound (projected) | Secondary and tertiary amines | Potentially hydrophobic, sterically hindered surface | N/A |
The chemical composition and physical properties of plasma-polymerized films are typically investigated using a suite of surface-sensitive analytical techniques. For a hypothetical coating derived from this compound, the following characterization methods would be essential:
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and the chemical states of nitrogen and carbon, which would confirm the retention and transformation of the amine groups. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the functional groups present in the polymer film, such as N-H, C-H, and potentially C=N or C≡N bonds formed during polymerization. researchgate.net
Contact Angle Goniometry: To assess the surface wettability (hydrophilicity/hydrophobicity). The presence of the bulky, nonpolar tert-butyl and dimethylallyl groups would likely result in a more hydrophobic surface compared to coatings from less substituted amines. researchgate.net
Atomic Force Microscopy (AFM): To visualize the surface topography and measure roughness at the nanoscale. nih.gov
Table 2: Expected Surface Properties of a Plasma-Polymerized this compound Film
| Property | Expected Characteristic | Rationale |
| Surface Chemistry | Presence of secondary and tertiary amines, with some fragmentation leading to other nitrogen functionalities. | Retention of the monomer's core structure alongside plasma-induced bond rearrangements. |
| Wettability | Relatively hydrophobic | The bulky alkyl groups (tert-butyl, dimethyl) would shield the polar amine groups and increase the nonpolar character of the surface. |
| Morphology | Smooth, amorphous, and highly cross-linked film. | Typical for plasma-polymerized coatings. |
Catalytic Roles and Ligand Design in Organometallic Chemistry
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals in organometallic complexes. semanticscholar.orgmdpi.com The steric hindrance provided by the tert-butyl and dimethylallyl groups could be advantageous in catalyst design, influencing the coordination geometry, stability, and catalytic activity of the metal center.
While there is no direct evidence of this compound being used as a ligand in catalysis, research on structurally related chiral N-(tert-butyl)-N-methylaniline ligands has shown their effectiveness in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity. researchgate.netdocumentsdelivered.com This demonstrates that sterically hindered amines can be valuable components of chiral ligands. The presence of the allyl group in this compound also offers the possibility of creating hemilabile ligands, where the double bond could coordinate reversibly to the metal center, potentially influencing catalytic cycles.
Further research would be necessary to explore the synthesis of organometallic complexes incorporating this compound and to evaluate their catalytic performance in various organic transformations.
Utilization as a Ligand in Transition Metal Catalysis (e.g., [2π + 2π] Cycloadditions, Hydrosilylation)
There is no available research in the public scientific literature demonstrating the use of this compound as a ligand for transition metal-catalyzed [2π + 2π] cycloadditions or hydrosilylation reactions. General information on allylamine ligands in catalysis exists, but a specific focus on this compound is absent.
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-tert-Butyl-1,1-dimethylallylamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinyl protons (=CH and =CH₂) will appear in the downfield region, typically between 5 and 6 ppm, with characteristic splitting patterns (J-coupling) revealing their connectivity. The protons of the two methyl groups attached to the quaternary carbon adjacent to the vinyl group would likely appear as a singlet in the aliphatic region. The nine equivalent protons of the tert-butyl group would also produce a sharp singlet, shifted slightly due to the influence of the adjacent nitrogen atom. The N-H proton signal can be broad and its chemical shift is often concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The olefinic carbons (=CH₂ and =CH) will resonate at lower field (typically 110-150 ppm). The quaternary carbon and the carbon of the tert-butyl group attached to the nitrogen will also have characteristic chemical shifts. The two methyl carbons attached to the quaternary center and the three methyl carbons of the tert-butyl group will appear in the upfield region.
Mechanistic studies involving this compound, such as its role in polymerization or as a ligand in catalysis, can also be investigated using NMR. For instance, changes in the chemical shifts of the vinyl protons upon coordination to a metal center can provide evidence of complex formation. In polymerization reactions, the disappearance of the vinyl proton signals can be monitored to determine reaction kinetics. Studies on sterically hindered secondary amines have utilized ¹³C NMR to investigate the formation of carbamate (B1207046) salts, which is relevant to understanding the amine's reactivity. chemicalbook.com
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| =CH₂ | ~4.8-5.2 (multiplet) | ~110-120 |
| =CH | ~5.7-6.1 (multiplet) | ~140-150 |
| C(CH₃)₂ | - | ~40-50 |
| C(CH₃)₂ | ~1.2 (singlet, 6H) | ~25-30 |
| NH | Variable (broad) | - |
| NC(CH₃)₃ | - | ~50-60 |
| NC(CH₃)₃ | ~1.1 (singlet, 9H) | ~28-32 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A medium to weak band in the range of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration. The C-H stretching vibrations of the alkyl and vinyl groups will appear around 2850-3100 cm⁻¹. A key feature will be the C=C stretching vibration of the allyl group, typically observed around 1640 cm⁻¹. The N-H bending vibration may be seen in the 1560-1640 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being highly polarizable, should give a strong signal in the Raman spectrum, confirming the presence of the allyl group. The symmetric C-N-C stretching and the breathing vibrations of the tert-butyl group are also often Raman active.
Key Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300-3500 | IR |
| C-H Stretch (sp²) | 3000-3100 | IR, Raman |
| C-H Stretch (sp³) | 2850-2970 | IR, Raman |
| C=C Stretch | ~1640 | IR, Raman (strong) |
| N-H Bend | 1560-1640 | IR |
| C-N Stretch | 1000-1200 | IR, Raman |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis of Modified Materials
While XPS is not typically used for the analysis of a pure, small molecule like this compound in its liquid state, it becomes a powerful tool when this amine is used to modify the surface of materials. If, for example, the amine is grafted onto a polymer surface or used to functionalize a solid substrate, XPS can provide valuable information about the surface composition and the chemical state of the elements.
High-resolution XPS spectra of the N 1s and C 1s regions would be of particular interest. The N 1s binding energy would confirm the presence of nitrogen on the surface. Furthermore, shifts in the N 1s peak position could indicate different chemical environments, for instance, distinguishing between a free amine and a protonated or coordinated amine. The C 1s spectrum could be deconvoluted to identify carbon atoms in different functional groups, such as C-C/C-H, C-N, and potentially C=C, providing evidence for the successful immobilization of the this compound moiety.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection in Polymerization and Catalysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to the detection of species with unpaired electrons, such as radicals. In the context of this compound, EPR would not be used to study the amine itself, as it is a diamagnetic molecule. However, it would be a critical technique if this amine were involved in processes where radical intermediates are formed.
For instance, in radical polymerization reactions where this compound might act as a chain transfer agent or a comonomer, EPR could be used to detect and characterize the propagating radicals. The hyperfine coupling constants observed in the EPR spectrum could provide structural information about the radical species, helping to elucidate the polymerization mechanism. Similarly, in catalytic reactions where the amine or its complex might facilitate single-electron transfer steps, EPR could identify and quantify any paramagnetic intermediates.
Mass Spectrometry Techniques for Reaction Monitoring and Advanced Product Characterization
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of 141.26 g/mol . epa.gov
Advanced MS techniques are invaluable for monitoring reactions involving this amine. For example, by coupling a mass spectrometer to a reaction vessel, the consumption of the reactant and the formation of products can be tracked in real-time. This is particularly useful for optimizing reaction conditions.
The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and the loss of alkyl groups. For this compound, characteristic fragments would be expected from the loss of a methyl group, a tert-butyl group, or cleavage of the allyl chain. In studies of more complex systems, such as derivatized amino acids, GC-MS with chemical ionization can be used to obtain strong molecular ion signals with minimal fragmentation, which is advantageous for quantitative analysis. nih.gov
Chromatographic Methods (e.g., GC, HPLC, GPC) for Purity Assessment, Reaction Progress Monitoring, and Molecular Weight Distribution
Chromatographic techniques are essential for separating and analyzing this compound and related reaction mixtures.
Gas Chromatography (GC): Given its volatility (boiling point of 141 °C), GC is an ideal method for assessing the purity of this compound. sigmaaldrich.com A single sharp peak in the chromatogram would indicate a high-purity sample. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of the compound and any impurities. GC can also be used to monitor the progress of reactions by quantifying the disappearance of the starting material and the appearance of products over time.
High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or reaction products of this compound, HPLC is the preferred chromatographic method. Reversed-phase HPLC, with a suitable C18 or C8 column, could be used to separate the amine from more polar or less polar compounds. The choice of mobile phase (e.g., acetonitrile (B52724)/water or methanol/water mixtures, often with additives like trifluoroacetic acid to improve peak shape for amines) would be critical for achieving good separation.
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is not used for the analysis of small molecules but is indispensable when this compound is used as a monomer or modifier in polymer synthesis. GPC separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymers. lcms.czlcms.czlsu.edu This information is crucial as it directly relates to the physical and mechanical properties of the polymer.
Future Research Directions and Emerging Trends
Development of Novel Asymmetric Synthetic Methodologies Involving N-tert-Butyl-1,1-dimethylallylamine
Currently, there is a lack of specific research detailing the use of this compound in novel asymmetric synthetic methodologies. Future research could, however, explore its potential as a chiral auxiliary or ligand. The sterically demanding tert-butyl and 1,1-dimethylallyl groups could offer unique stereochemical control in various transformations. Investigations could focus on the development of chiral derivatives of this amine to influence the stereochemical outcome of reactions such as asymmetric additions, reductions, or rearrangements. The bulky nature of the substituents might provide a distinct advantage in creating highly organized transition states, potentially leading to high levels of enantioselectivity.
Exploration of New Catalytic Applications and Catalyst Design Principles
The exploration of this compound in new catalytic applications is another area ripe for investigation. There is currently no significant body of work describing its use in catalyst design. Future studies could focus on its role as a ligand for transition metals. The nitrogen atom can coordinate to a metal center, and the allyl group could participate in η³-allyl complex formation, a key intermediate in many catalytic cycles. The bulky substituents could influence the coordination geometry and electronic properties of the metal center, thereby tuning its catalytic activity and selectivity. Research into the synthesis and characterization of organometallic complexes featuring this amine as a ligand would be a critical first step.
Design and Synthesis of Next-Generation Polymeric Materials with Tunable Properties
The potential incorporation of this compound into polymeric structures is a compelling, yet unexplored, research direction. The vinyl group of the 1,1-dimethylallyl moiety could theoretically undergo polymerization or copolymerization with other monomers. The bulky tert-butyl and gem-dimethyl groups would be expected to impart specific properties to the resulting polymer, such as increased rigidity, altered solubility, and modified thermal characteristics. Future research could focus on the synthesis of homopolymers or its use as a comonomer to create functional polymers with tunable properties for applications in areas such as specialty coatings, membranes, or advanced composites.
Integration with Advanced Computational Chemistry for Predictive Modeling and Materials Design
Sustainable Synthesis and Green Chemistry Approaches in Allylamine (B125299) Production and Utilization
Developing sustainable and green synthetic routes to this compound and its subsequent utilization is a critical future research direction, aligning with the broader goals of modern chemistry. At present, there is a lack of published research on green synthetic methodologies specifically for this compound. Future investigations could explore biocatalytic approaches, the use of renewable feedstocks, and the development of catalytic processes that minimize waste and energy consumption. Furthermore, exploring the use of this amine in environmentally benign applications or as a recyclable component in catalytic or material systems would contribute to the principles of green chemistry.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-tert-Butyl-1,1-dimethylallylamine, and how do they influence experimental design?
- Answer: The compound (CAS 2978-45-2) has a molecular formula of C₁₀H₂₁N, a density of 0.793 g/mL at 25°C, and a boiling point of 168°C . These properties dictate solvent selection (e.g., solubility in non-polar solvents) and reaction conditions (e.g., reflux setups below 168°C). Its amine functional group suggests reactivity in nucleophilic substitutions or as a ligand in coordination chemistry. Stability under varying pH and temperature should be verified via accelerated degradation studies using HPLC or GC/MS .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Answer: Gas chromatography-mass spectrometry (GC/MS) is ideal for purity assessment, while nuclear magnetic resonance (NMR) (¹H/¹³C) confirms structural integrity. Refractive index (n20/D ~1.395) and density measurements can validate batch consistency . For trace impurities, combine SLE (supported liquid extraction) with high-resolution mass spectrometry .
Q. How should researchers safely handle and store this compound?
- Answer: The compound is a flammable liquid (flash point 40.5°C/105°F) and requires storage in airtight containers under inert gas. Personal protective equipment (gloves, goggles) is mandatory due to acute toxicity risks. Spill management involves neutralization with dilute acetic acid and adsorption with inert materials . Ventilation systems must meet OSHA standards for amine vapors .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for high yield and scalability?
- Answer: A plausible route involves allylic amination of 1,1-dimethylallyl chloride with tert-butylamine under phase-transfer catalysis. Optimize parameters:
- Temperature: 60–80°C to balance reaction rate and byproduct formation.
- Catalyst: Use tetrabutylammonium bromide (0.5–1 mol%) to enhance interfacial kinetics.
- Workup: Liquid-liquid extraction with diethyl ether, followed by fractional distillation (bp ~168°C) . Monitor conversion via in-situ FTIR for real-time adjustments.
Q. What mechanistic insights explain the reactivity of this compound in CO₂ capture applications?
- Answer: The tertiary amine reacts with CO₂ to form a carbamate salt via a zwitterionic intermediate. Kinetic studies (e.g., stopped-flow UV-Vis) reveal a two-step mechanism:
CO₂ insertion into the N–H bond (rate-determining step).
Stabilization by hydrogen bonding with water.
Computational modeling (DFT) of electron density maps shows steric hindrance from the tert-butyl group reduces carbamate stability compared to linear analogs .
Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) be resolved?
- Answer: Discrepancies often arise from differing experimental methods (e.g., combustion calorimetry vs. computational estimates). Cross-validate using:
- NIST databases: Compare experimental vapor pressure data with computational predictions (e.g., COSMO-RS).
- Isothermal titration calorimetry (ITC): Directly measure binding enthalpies in solvent systems.
- Collaborative studies: Replicate experiments across labs using standardized protocols .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Answer: Common side reactions include oxidation of the allyl group or tert-butyl cleavage. Mitigation approaches:
- Protecting groups: Temporarily block the amine with Boc anhydride during oxidation steps.
- Radical inhibitors: Add TEMPO (0.1 equiv) to suppress allylic peroxidation.
- Low-temperature catalysis: Use Pd/Cu systems for cross-couplings to preserve the tert-butyl moiety .
Methodological Considerations
- Data Validation: Cross-reference experimental results with NIST’s thermochemical datasets .
- Safety Protocols: Include toxicity screening (e.g., Ames test) for derivatives intended for biological studies .
- Computational Tools: Employ Gaussian or ORCA for modeling steric and electronic effects on reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
